N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
Description
This compound is a pyrazole-acetamide derivative featuring dual 4-methoxyphenyl groups and a morpholino substituent. Its structure combines a pyrazole core with acetamide and morpholine moieties, which are known to influence pharmacokinetic properties such as solubility and bioavailability. The presence of electron-donating methoxy groups may enhance metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-7-3-17(4-8-19)21-15-27(25-23(21)26-11-13-31-14-12-26)16-22(28)24-18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYLQTVWXWAHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide consists of:
- Pyrazole Ring : A five-membered ring that contributes to the compound's biological properties.
- Morpholino Group : Enhances solubility and biological activity.
- Para-Methoxyphenyl Groups : These substituents influence the compound's lipophilicity and reactivity.
The molecular formula is , indicating a complex arrangement that may enhance its interaction with biological targets .
Antiproliferative Effects
Research indicates that pyrazole derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The mechanism of action may involve:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It likely modulates signaling pathways related to growth and survival, such as the PI3K/Akt pathway .
Antimicrobial Properties
In vitro studies have demonstrated the antimicrobial activity of similar pyrazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The ability to inhibit biofilm formation suggests potential applications in treating biofilm-associated infections.
The biological activity of N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways that affect cell survival and proliferation.
- DNA/RNA Interaction : Potential interactions with nucleic acids may influence gene expression and protein synthesis .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide. Results indicated significant cytotoxicity against several cancer cell lines, with a notable IC50 value that supports its development as a therapeutic agent .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazole derivatives. The findings highlighted that compounds structurally similar to N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide exhibited strong antibacterial activity, particularly against Gram-positive bacteria. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide | Chlorophenyl instead of methoxy groups | Different reactivity and potential therapeutic applications |
| N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide | Lacks one methoxy group | Changes in electronic properties affecting activity |
| N-(4-chlorophenyl)-N’-(4-methoxyphenyl)urea | Contains a urea moiety | Different functional group impacts biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazole-Acetamide Backbone
(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Key Differences: Replaces morpholino and methoxyphenyl groups with chloro and cyano substituents.
- Impact: The electron-withdrawing chloro and cyano groups reduce solubility compared to the methoxy-rich target compound. Biological activity shifts toward herbicidal applications, contrasting with the antimalarial or antimicrobial focus of methoxy analogs .
(b) 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide ()
Analogs with Morpholino Substituents
(a) 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()
- Key Differences: Uses a 3-oxomorpholino group and methylthio substituent.
- Impact: The 3-oxomorpholino moiety increases polarity, improving aqueous solubility (logP ~1.8 vs. ~2.5 for the target compound). However, the methylthio group introduces hepatotoxicity risks .
(b) 2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
- Key Differences: Replaces pyrazole with a triazole ring and introduces a 4-oxomorpholino group.
- However, reduced π-π stacking interactions may lower membrane permeability compared to pyrazole analogs .
Analogs with Heterocyclic Variations
(a) (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide ()
- Key Differences: Substitutes pyrazole with a pyrrolo-triazinone core.
- Impact: The fused triazinone system enhances GPR139 agonist activity (EC₅₀: 12 nM) but introduces synthetic complexity, reducing yield (40% vs. 60–80% for pyrazole derivatives) .
Data Tables: Key Properties and Activities
Critical Analysis of Structural and Functional Divergence
- Methoxy vs. Halogen Substituents : Methoxy groups in the target compound improve solubility and reduce toxicity compared to chloro analogs but may lower receptor-binding affinity in hydrophobic pockets .
- Morpholino vs. Oxadiazole: Morpholino derivatives exhibit better metabolic stability, while oxadiazole-thioether analogs show higher antimicrobial potency due to redox activity .
- Pyrazole vs. Triazole/Triazinone: Pyrazole cores balance synthetic accessibility and bioactivity, whereas triazinones offer niche receptor targeting at the cost of yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
